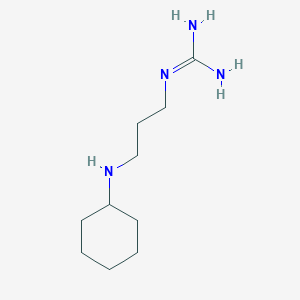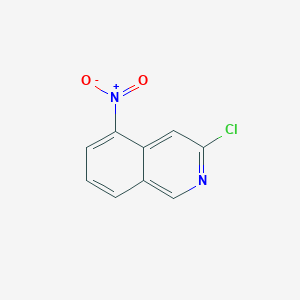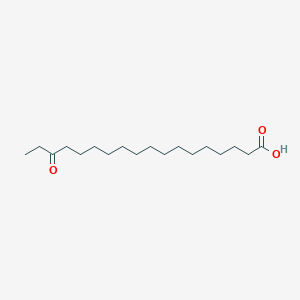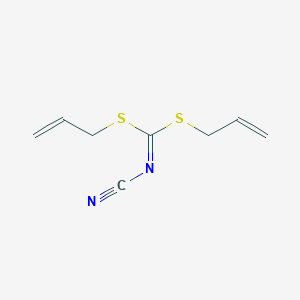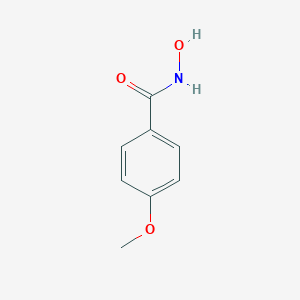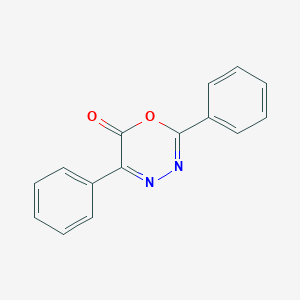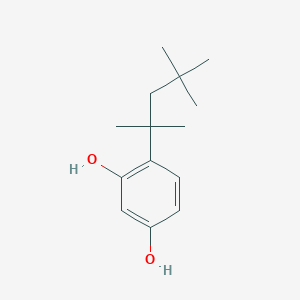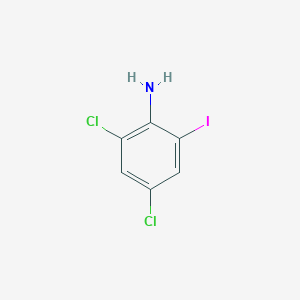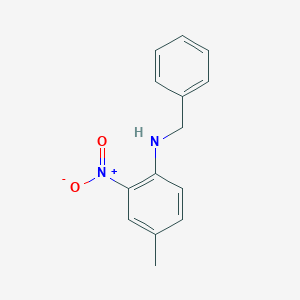
N-benzyl-4-methyl-2-nitroaniline
概要
説明
N-benzyl-4-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.
科学的研究の応用
N-benzyl-4-methyl-2-nitroaniline has been extensively studied for its potential applications in various fields. It has been used as a precursor in the synthesis of dyes and pigments, such as disperse dyes and azo pigments. It has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral drugs. Additionally, N-benzyl-4-methyl-2-nitroaniline has been studied for its potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of N-benzyl-4-methyl-2-nitroaniline is not well understood, but it is believed to act as a nucleophile in organic reactions. It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl halides, to form new compounds. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antioxidant activity, which may be attributed to its nitro and benzyl groups.
生化学的および生理学的効果
The biochemical and physiological effects of N-benzyl-4-methyl-2-nitroaniline have not been extensively studied. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, such as MCF-7 breast cancer cells and HCT116 colon cancer cells. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
実験室実験の利点と制限
N-benzyl-4-methyl-2-nitroaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a high melting point and is stable under normal laboratory conditions. However, one limitation is that it is toxic and should be handled with care. Additionally, its solubility in water is limited, which may affect its use in aqueous solutions.
将来の方向性
There are several future directions for the research of N-benzyl-4-methyl-2-nitroaniline. One direction is to further study its potential applications in organic electronics, such as in the fabrication of OLEDs and OFETs. Another direction is to investigate its potential as an antitumor agent and to elucidate its mechanism of action. Additionally, further studies are needed to explore its potential as an antibacterial agent and to investigate its toxicity and safety profile.
特性
CAS番号 |
22019-66-5 |
|---|---|
製品名 |
N-benzyl-4-methyl-2-nitroaniline |
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
N-benzyl-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChIキー |
MDBQOGKTFGXBCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

